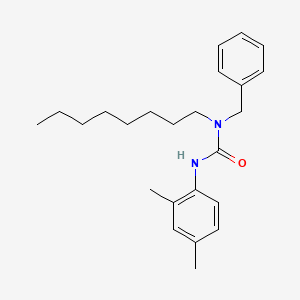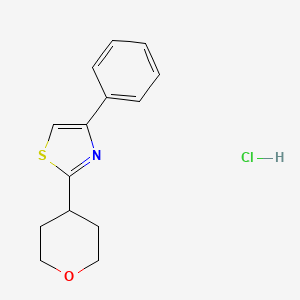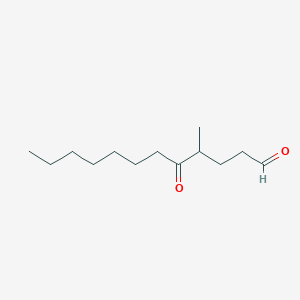
4-Methyl-5-oxododecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-oxododecanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a carbon atom within a twelve-carbon chain, with a methyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-5-oxododecanal can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-5-dodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.
Another method involves the aldol condensation of 4-methyl-5-dodecanone with formaldehyde, followed by a subsequent reduction step to yield this compound. This reaction requires a base catalyst, such as sodium hydroxide (NaOH), and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-5-oxododecanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxylamine (NH2OH), hydrazine (N2H4)
Major Products Formed
Oxidation: 4-Methyl-5-oxododecanoic acid
Reduction: 4-Methyl-5-dodecanol
Substitution: Oximes and hydrazones
科学的研究の応用
4-Methyl-5-oxododecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 4-Methyl-5-oxododecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.
類似化合物との比較
4-Methyl-5-oxododecanal can be compared with other aldehydes, such as:
4-Methyl-5-dodecanone: Similar structure but with a ketone group instead of an aldehyde.
4-Methyl-5-dodecanol: The corresponding alcohol form of the compound.
4-Methyl-5-oxododecanoic acid: The oxidized form of the aldehyde.
特性
CAS番号 |
88072-98-4 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
4-methyl-5-oxododecanal |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)12(2)9-8-11-14/h11-12H,3-10H2,1-2H3 |
InChIキー |
RAVXTJDJJJMNFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)C(C)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)

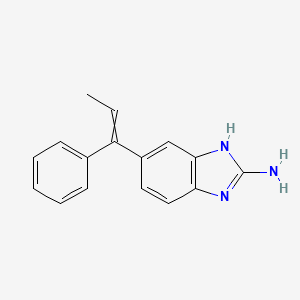
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
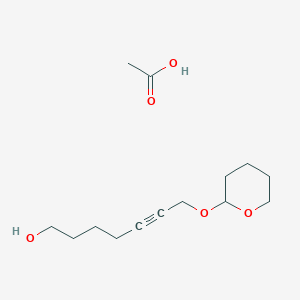
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
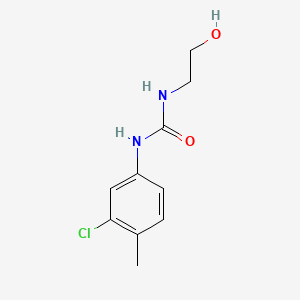
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
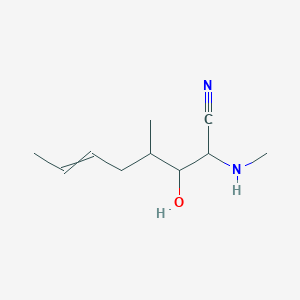
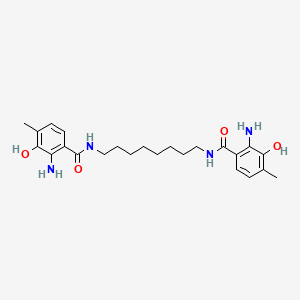
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
